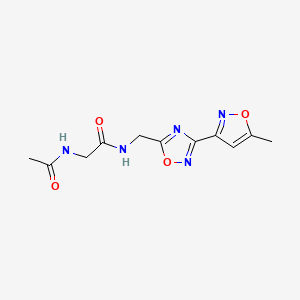

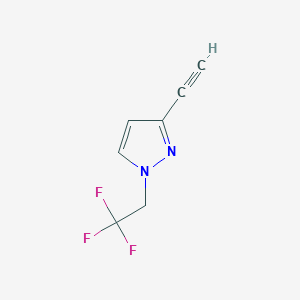

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole , also known as 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol , is a chemical compound with the molecular formula C8H10F3NO and a molecular weight of 193.17 g/mol . It belongs to the class of pyrazoles and contains an ethynyl group and a trifluoroethyl substituent.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

A foundational approach in the realm of synthetic chemistry involves the regioselective microwave-assisted synthesis of substituted pyrazoles from ethynyl ketones. This process facilitates the generation of 1,3- and 1,5-disubstituted pyrazoles with a preference for the 1,3-disubstituted regio-isomer under specific conditions (Bagley, Lubinu, & Mason, 2007). Additionally, the study by Arbačiauskienė et al. (2011) explores the use of ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the synthesis of condensed pyrazoles through Pd‐Catalysed Cross‐Coupling Reactions, offering a pathway to diverse pyrazole derivatives with potential in various chemical and pharmacological applications (Arbačiauskienė et al., 2011).

Advanced Material Development

In the field of materials science, research has delved into the synthesis, spectral characterization, and analysis of novel pyrazole derivatives for potential applications in nonlinear optical materials and molecular electronics. Kumara et al. (2018) have provided detailed insights into the structural, electronic, and optical properties of a pyrazole derivative, underscoring its potential in the development of advanced materials with specific electronic and photonic characteristics (Kumara et al., 2018). Furthermore, Pedrini et al. (2020) have synthesized and characterized fluorinated poly(pyrazole) ligands, exploring their optical properties and affinity for volatile organic compounds, which could be instrumental in sensor technology and environmental monitoring (Pedrini et al., 2020).

Catalysis and Organic Transformations

In catalysis, the cycloaddition reactions facilitated by trifluorodiazoethane with electron-deficient allenic esters and ketones highlight the utility of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole in accessing CF3-substituted pyrazolines and pyrazoles. This process, outlined by Zhang et al. (2014), opens avenues for the synthesis of functionalized molecules with potential applications in medicinal chemistry and agrochemicals (Zhang, Wei, Yi, Nie, & Ma, 2014).

Agrochemical Applications

Research has also ventured into the synthesis and evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, as demonstrated by Zhao et al. (2017), where such compounds exhibit promising nematocidal activity. This suggests potential applications in developing new agrochemicals to combat nematode infestations in crops (Zhao, Xing, Xu, Peng, & Liu, 2017).

Propiedades

IUPAC Name |

3-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c1-2-6-3-4-12(11-6)5-7(8,9)10/h1,3-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZOZPAPWITWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(C=C1)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)

![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)

![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2701266.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)

![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)